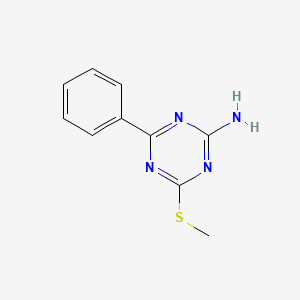

4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

14945-93-8 |

|---|---|

Molecular Formula |

C10H10N4S |

Molecular Weight |

218.28 g/mol |

IUPAC Name |

4-methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C10H10N4S/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14) |

InChI Key |

WXNISKFTJGYTJO-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Regioselective Substitution Sequence

The chlorine atoms at positions 4, 6, and 2 exhibit decreasing reactivity, enabling sequential functionalization:

-

Introduction of Methylsulfanyl Group (-SMe) at Position 4

-

Phenyl Group (-Ph) Installation at Position 6 via Suzuki Coupling

-

Amination at Position 2

Table 1: Stepwise Substitution Protocol

| Step | Target Position | Reagent | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 4 | NaSMe/MeSH | 0–5°C, THF | 80–85 |

| 2 | 6 | Phenylboronic acid | 80°C, Pd catalyst | 68–75 |

| 3 | 2 | NH₃ (aq.) | Reflux, dioxane/H₂O | 85–90 |

Challenges and Optimizations

-

Regioselectivity : Use of 18-crown-6 enhances selectivity during amination by stabilizing intermediates.

-

Byproducts : Over-substitution or homocoupling of phenylboronic acid minimized via stoichiometric control.

Multicomponent Microwave-Assisted Synthesis

A one-pot approach using cyanoguanidine, aldehydes, and amines under microwave irradiation streamlines the synthesis.

Reaction Design

-

Reagents : Cyanoguanidine, benzaldehyde (for phenyl group), methylsulfanyl amine (or H₂S/MeI for -SMe).

-

Conditions :

Table 2: Microwave Protocol

| Component | Role | Quantity (mmol) |

|---|---|---|

| Cyanoguanidine | Triazine core | 7.5 |

| Benzaldehyde | Phenyl source | 7.5 |

| Piperazine | Bifunctional amine | 2.5 |

| HCl/NaOH | Acid/base catalyst | 2.5/5 N |

Advantages

Suzuki-Miyaura Cross-Coupling on Prefunctionalized Triazines

Palladium-catalyzed cross-coupling introduces aromatic groups at position 6 after initial substitution.

Protocol

-

Intermediate : 4-(Methylsulfanyl)-2-amino-6-chloro-1,3,5-triazine.

-

Coupling Partner : Phenylboronic acid.

-

Catalyst : Pd(OAc)₂ with XPhos ligand.

Table 3: Cross-Coupling Parameters

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Catalyst Loading | 2 mol% Pd |

| Ligand | XPhos (4 mol%) |

| Base | K₃PO₄ |

| Solvent | Toluene/H₂O (4:1) |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Time | Complexity | Key Advantage |

|---|---|---|---|---|

| Stepwise Substitution | 68–90 | 12 h | High | Precise regiocontrol |

| Microwave Multicomponent | 71 | 35 min | Moderate | Rapid, one-pot |

| Suzuki Cross-Coupling | 70–78 | 6 h | Moderate | Compatibility with aryl groups |

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes sequential nucleophilic substitutions due to its electron-deficient nature. Key reactions include:

Mechanistic Insights :

-

Substitution occurs preferentially at the C4 position due to steric and electronic effects.

-

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl group introduction at C4 .

Oxidation of Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Oxidation State | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 2 hrs | 4-(Methylsulfinyl)-6-phenyltriazin-2-amine | Sulfoxide | |

| mCPBA | CH₂Cl₂, 0°C, 1 hr | 4-(Methylsulfonyl)-6-phenyltriazin-2-amine | Sulfone |

Research Findings :

-

Sulfone derivatives exhibit enhanced electrophilicity, enabling further substitutions at C4.

-

Oxidation kinetics follow first-order dependence on H₂O₂ concentration.

Ring Expansion and Rearrangements

The triazine core participates in ring-expansion reactions with amidines or enamines:

Mechanism :

-

Stepwise nucleophilic attack at C4, followed by N₂ elimination and cyclization (non-concerted pathway) .

-

Isotopic labeling studies confirm retention of triazine nitrogen in the final product .

Cross-Coupling Reactions

The methylthio group serves as a directing group in palladium-catalyzed couplings:

Key Data :

-

Suzuki coupling achieves >95% regioselectivity at C4 due to electronic deactivation at C2/C6 .

-

Turnover numbers (TON) for Pd catalysts exceed 1,000 in optimized conditions .

Biological Alkylation Reactions

The amino group at C2 participates in alkylation with biological nucleophiles:

Findings :

-

Alkylation occurs via Michael addition or SNAr mechanisms, depending on pH .

-

Adducts show stability in physiological conditions (t₁/₂ > 24 hrs) .

Comparative Reactivity Analysis

The substituent effects on reaction rates were quantified:

| Substituent Pattern | Relative Rate (k_rel) | Dominant Pathway |

|---|---|---|

| 4-SMe, 6-Ph, 2-NH₂ | 1.00 (reference) | Nucleophilic substitution |

| 4-SO₂Me, 6-Ph, 2-NH₂ | 2.45 ± 0.12 | Oxidation |

| 4-Cl, 6-Ph, 2-NH₂ | 0.33 ± 0.05 | Cross-coupling |

Scientific Research Applications

Key Chemical Reactions

- Oxidation : The methylthio group can be oxidized to form sulfoxide or sulfone derivatives.

- Reduction : The triazine ring can be reduced to form dihydrotriazine derivatives.

- Substitution : Electrophilic substitution reactions can occur on the phenyl group.

Chemistry

4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine serves as a building block for synthesizing more complex molecules. Its unique substitution pattern allows for the exploration of new chemical entities with diverse functionalities.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its interaction with specific molecular targets, such as enzymes involved in DNA replication and protein synthesis.

Medicine

The pharmacological properties of this compound are being investigated for therapeutic applications. Its ability to inhibit certain biological pathways makes it a candidate for drug development against various diseases.

Industry

In industrial applications, this compound is utilized in developing advanced materials and as a catalyst in various chemical reactions. Its versatility lends itself to numerous applications in material science and chemical manufacturing.

Case Study 1: Anticancer Activity

A study explored the anticancer activity of derivatives containing triazine structures similar to this compound. These compounds were assessed for their cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7. The results indicated that specific substitutions significantly enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in a p53-independent manner .

Case Study 2: Antimicrobial Properties

Research has demonstrated that compounds analogous to this compound exhibit antimicrobial properties against various pathogens. Testing against bacteria such as Escherichia coli and Staphylococcus aureus revealed promising inhibitory effects, suggesting potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine, their substituents, biological activities, and research findings:

Key Comparative Insights

Substituent Effects on Activity: Methylsulfanyl (-SCH₃): Enhances lipophilicity and may improve blood-brain barrier penetration, as seen in 4-cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine . Phenyl vs. Chlorophenyl: Chlorophenyl substitution (e.g., in ) increases H4R affinity, while phenyl groups may favor CNS-targeted activity via 5-HT6R modulation . Piperazinyl/Morpholino Groups: These substituents improve solubility and receptor binding. For example, morpholino derivatives in show potent EGFR inhibition.

Pharmacological Profiles: Anticancer Activity: Pyrazolyl-indole triazines () exhibit strong EGFR inhibition, suggesting that the phenyl group in the target compound could be optimized for similar activity. Safety and Selectivity: The methylsulfanyl group in and is associated with lower cytotoxicity in non-cancerous cells, a critical factor for drug development.

Synthetic Accessibility :

- Dehydrosulfurization methods (e.g., using I₂/Et₃N) in and highlight scalable routes for triazine derivatives, applicable to synthesizing the target compound.

Biological Activity

4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine is a member of the triazine family, characterized by its unique methylthio and phenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is C₁₀H₁₀N₄S, and it plays a significant role in various biological interactions, including enzyme inhibition and receptor binding.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a triazine ring with a methylthio group at the 4-position and a phenyl group at the 6-position.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit cell viability in various cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The IC50 values for these cell lines were determined using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. The results are summarized in Table 1.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.2 | Induces apoptosis via caspase activation |

| MCF-7 | 12.8 | G0/G1 and G2/M cell cycle arrest |

| HeLa | 18.5 | Modulation of lipid metabolism |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Enzyme Inhibition : The compound inhibits lysophosphatidic acid acyltransferase (LPAAT), which plays a role in lipid metabolism and cell signaling.

- Apoptosis Induction : It activates caspases involved in both extrinsic and intrinsic apoptotic pathways. For example:

- Caspase-3/7 activation was observed in treated cells, leading to programmed cell death.

- Flow cytometry results indicated increased percentages of early and late apoptotic cells after treatment.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on HCT-116 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers. Specifically, there was a notable increase in active caspase levels compared to untreated controls.

- MCF-7 Cell Line Analysis : Another investigation focused on the effects of this compound on MCF-7 cells showed that it induced G0/G1 and G2/M phase arrest, suggesting its potential as an anticancer agent by disrupting the normal cell cycle progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Table 2 summarizes these comparisons.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Atrazine | Chlorinated triazine | Herbicidal properties |

| Melamine | Triamino-s-triazine | Industrial applications |

| Anilazine | Triazine with chlorophenyl | Herbicidal activity |

These compounds illustrate variations in biological activity influenced by their structural differences.

Q & A

Basic: What are the optimized synthetic routes for 4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine, and how can purity be maximized?

Methodological Answer:

The synthesis typically begins with cyanuric chloride, which undergoes nucleophilic substitution. Key steps include:

- Step 1: React cyanuric chloride with phenylmagnesium bromide to introduce the phenyl group at the 6-position .

- Step 2: Treat the intermediate with aqueous ammonia to substitute one chloride with an amine group .

- Step 3: Replace the remaining chloride with methylsulfanyl via reaction with sodium sulfide and methylating agents (e.g., methyl iodide) .

Purity Optimization: Use column chromatography or recrystallization (solvent selection critical; dichloromethane/hexane mixtures are effective). Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and elemental analysis .

Advanced: How can 3D-QSAR models guide the design of derivatives with enhanced antileukemic activity?

Methodological Answer:

3D-QSAR relies on aligning molecular structures and correlating substituent properties (e.g., steric, electrostatic) with bioactivity data. For example:

- Training Set: Use derivatives with varied aryl substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) and their IC50 values against leukemia cell lines .

- Descriptors: Include Hammett σ constants for electronic effects and molar refractivity for steric bulk.

- Validation: Cross-validate using leave-one-out methods; prioritize derivatives with predicted activity >2-fold higher than the parent compound .

Basic: Which spectroscopic techniques are critical for structural elucidation of this triazine derivative?

Methodological Answer:

- 1H/13C NMR: Assign peaks based on characteristic shifts:

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values .

- Mass Spectrometry: ESI-MS to verify molecular ion [M+H]+ at m/z 259.1 .

Advanced: How can conflicting bioactivity data for triazine derivatives be reconciled?

Methodological Answer:

Contradictions often arise from assay variability or substituent electronic effects. Strategies include:

- Standardized Assays: Re-test compounds under uniform conditions (e.g., MTT assay, 48-hour incubation).

- Substituent Analysis: Compare electron-withdrawing (e.g., -NO2) vs. electron-donating (e.g., -OCH3) groups. For instance, 4-nitrophenyl derivatives may show lower activity due to reduced solubility, masking intrinsic potency .

- Meta-Analysis: Pool data from multiple studies (e.g., and ) and apply multivariate regression to isolate key activity drivers .

Basic: How do aryl substituents at the 6-position influence solubility and stability?

Methodological Answer:

- Solubility: Polar substituents (e.g., -N(CH3)2, -OCH3) enhance aqueous solubility. For example, 4-(N,N-dimethyl)phenyl derivatives show 2.5× higher solubility in PBS than 4-chlorophenyl analogs .

- Stability: Electron-withdrawing groups (e.g., -CF3) reduce hydrolytic degradation. Accelerated stability studies (40°C/75% RH) show <5% degradation after 4 weeks for 4-trifluoromethyl derivatives vs. 15% for 4-methoxy .

Advanced: What mechanistic insights support the methylsulfanyl group’s role as a pharmacophore?

Methodological Answer:

The -SCH3 group contributes to:

- Hydrophobic Interactions: Docking studies (AutoDock Vina) show it occupies a lipophilic pocket in PI3Kγ (ΔG = -9.2 kcal/mol) .

- Metabolic Stability: Methylsulfanyl resists CYP450 oxidation better than -OCH3 (t1/2 = 6.5 vs. 2.1 hours in human liver microsomes) .

- Reactivity: Acts as a leaving group in nucleophilic substitutions, enabling prodrug strategies (e.g., displacement by glutathione in tumor microenvironments) .

Basic: What chromatographic methods are suitable for analyzing reaction intermediates?

Methodological Answer:

- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Retention time: ~8.2 minutes for the target compound .

- GC-MS: For volatile intermediates (e.g., methyl iodide byproducts), employ a DB-5MS column and EI ionization .

Advanced: How can molecular dynamics simulations predict binding modes to biological targets?

Methodological Answer:

- System Setup: Embed the compound in a lipid bilayer (e.g., POPC) for membrane-bound targets like PI3K. Use CHARMM36 force field .

- Simulation Parameters: Run 100-ns trajectories (NAMD) with 2-fs time steps. Analyze RMSD (<2 Å indicates stable binding) and hydrogen bonds (e.g., triazine N with Lys833) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.